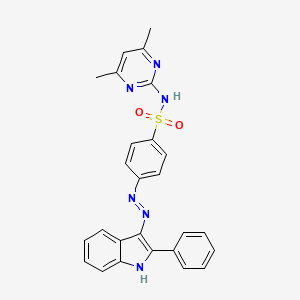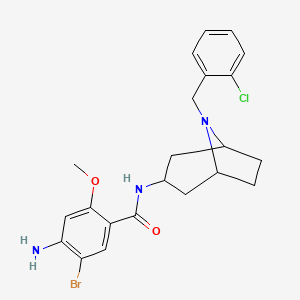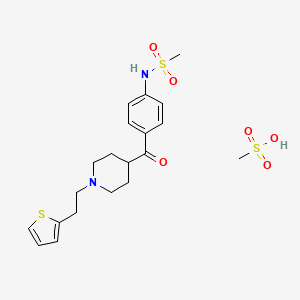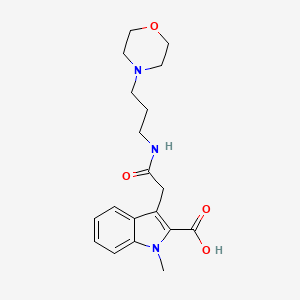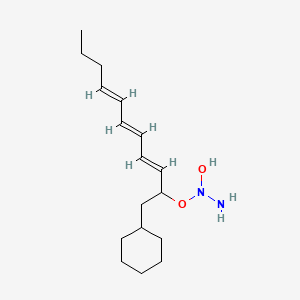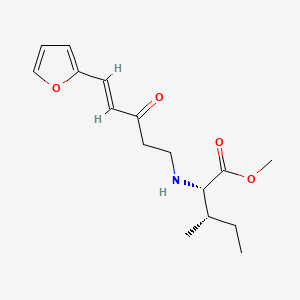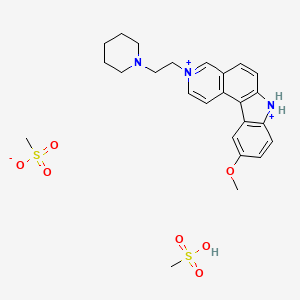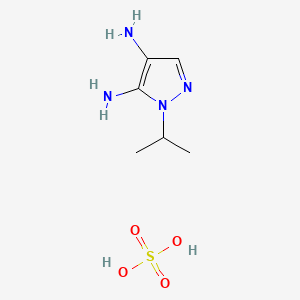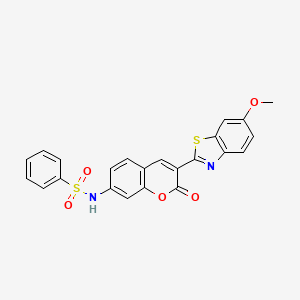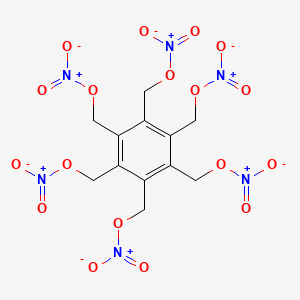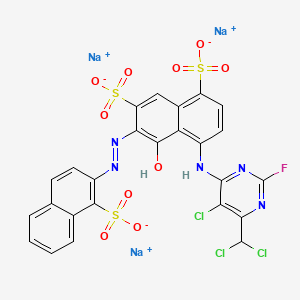
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique structural properties and diverse applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 280-747-9 involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes:
Formation of the Pyrimidine Core: The initial step involves the reaction of appropriate chlorinated and fluorinated precursors to form the pyrimidine core.
Azo Coupling Reaction: The pyrimidine core is then subjected to an azo coupling reaction with naphthalene derivatives. This step introduces the azo group, which is crucial for the compound’s properties.
Sulfonation: The final step involves the sulfonation of the naphthalene ring, resulting in the formation of the disulphonic acid sodium salt.
Industrial Production Methods
Industrial production of EINECS 280-747-9 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
EINECS 280-747-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the azo group, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine and fluorine atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
科学研究应用
EINECS 280-747-9 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of EINECS 280-747-9 involves its interaction with specific molecular targets. The compound’s azo group and sulfonic acid groups play crucial roles in its activity. The molecular pathways involved include:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity.
Interaction with DNA: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
相似化合物的比较
EINECS 280-747-9 can be compared with other similar compounds, such as:
4-[[5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl]amino]-5-hydroxy-6-[(1-sulpho-2-naphthyl)azo]naphthalene-1,7-disulphonic acid, potassium salt: This compound has similar structural properties but differs in its counterion.
4-[[5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl]amino]-5-hydroxy-6-[(1-sulpho-2-naphthyl)azo]naphthalene-1,7-disulphonic acid, calcium salt: Another similar compound with a different counterion, affecting its solubility and reactivity.
The uniqueness of EINECS 280-747-9 lies in its specific combination of functional groups and its sodium salt form, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
83763-60-4 |
|---|---|
分子式 |
C25H12Cl3FN5Na3O10S3 |
分子量 |
832.9 g/mol |
IUPAC 名称 |
trisodium;4-[[5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-yl]amino]-5-hydroxy-6-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C25H15Cl3FN5O10S3.3Na/c26-18-20(23(27)28)31-25(29)32-24(18)30-13-7-8-15(45(36,37)38)12-9-16(46(39,40)41)19(21(35)17(12)13)34-33-14-6-5-10-3-1-2-4-11(10)22(14)47(42,43)44;;;/h1-9,23,35H,(H,30,31,32)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3 |
InChI 键 |
VMSVFXLZEYRALO-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=C5Cl)C(Cl)Cl)F)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
